N-(3,4-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound is a thieno[3,2-d]pyrimidin-4-one derivative featuring a 3-(3-methylbutyl) substituent on the pyrimidine core and a 3,4-dimethylphenyl acetamide moiety linked via a sulfanyl bridge.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S2/c1-13(2)7-9-24-20(26)19-17(8-10-27-19)23-21(24)28-12-18(25)22-16-6-5-14(3)15(4)11-16/h5-6,8,10-11,13H,7,9,12H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXJKAGZRWCTLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound notable for its intricate structure and potential biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and other therapeutic potentials.
Chemical Structure and Properties
The compound features a dimethylphenyl moiety linked to a sulfanyl group and a thieno[3,2-d]pyrimidine derivative. Its molecular formula is . The unique combination of functional groups enhances its biological activity compared to simpler analogs.
1. Enzyme Inhibition
Preliminary studies indicate that compounds with similar structures often exhibit significant enzyme inhibitory activities. Notably, the compound has shown potential as an inhibitor of butyrylcholinesterase (BChE), which is crucial in neurodegenerative disease research.
The effectiveness of the compound as an enzyme inhibitor can be attributed to the presence of the thieno-pyrimidine structure, which has been associated with enhanced binding affinity to the active sites of cholinesterases.
2. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar derivatives have been documented to exhibit activity against various bacterial strains.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-Methylphenyl)-4-methylbenzamide | Methyl group on phenyl ring | Antimicrobial |
| 4-Oxo-benzofuro[3,2-d]pyrimidine | Lacks sulfanyl group but shares the pyrimidine core | Antitumor |
These comparisons highlight the potential versatility of this compound in medicinal chemistry.
Case Studies and Research Findings
Research on similar compounds has provided insights into their mechanisms of action. For instance:
- Study on Cholinesterase Inhibitors : A study highlighted various thienobenzo-triazoles and their inhibitory effects on cholinesterases. It demonstrated that modifications in the molecular structure significantly influence inhibitory potency against BChE and acetylcholinesterase (AChE) .
- Antitumor Activity : Certain derivatives have shown promising results in inhibiting cancer cell proliferation. The presence of specific functional groups can enhance cytotoxicity against tumor cells .
Comparison with Similar Compounds
Core Scaffold Modifications
- Thienopyrimidine Orientation: The target compound uses a thieno[3,2-d]pyrimidine core, whereas ’s analogue (N-(3,4-dimethylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide) features a thieno[2,3-d]pyrimidine system.
- Substituent Variations: At Position 3: The target compound has a 3-(3-methylbutyl) group, compared to a 3-ethyl group in and a 3-methyl group in ’s analogue (N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide). Longer alkyl chains (e.g., 3-methylbutyl) may enhance lipophilicity and membrane permeability .
Acetamide Modifications
- Phenyl Ring Substitutions : The target compound’s 3,4-dimethylphenyl group contrasts with the 4-butylphenyl group in . The dimethyl substitution may reduce steric hindrance compared to the bulkier butyl chain, favoring tighter binding in hydrophobic pockets .
Physicochemical Properties
- Molecular Weight : ’s analogue has a molecular weight of 463.614 g/mol, while the target compound’s weight is likely higher due to the 3-methylbutyl substituent (estimated ~480–500 g/mol). Higher molecular weight may impact solubility and bioavailability .
- Hydrogen Bonding: Both the target compound and analogues (e.g., ) exhibit one H-bond donor (acetamide NH) and 4–5 acceptors (carbonyl, sulfanyl, pyrimidine N), suggesting comparable solubility profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
